4-(Butylaminocarbonyl)phenylboronic acid CAS number 252663-48-2
4-(Butylaminocarbonyl)phenylboronic acid CAS number 252663-48-2
An In-Depth Technical Guide to 4-(Butylaminocarbonyl)phenylboronic Acid
This guide provides an in-depth technical overview of 4-(Butylaminocarbonyl)phenylboronic acid (CAS No. 252663-48-2), a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate its effective application in the laboratory.
Introduction and Significance
4-(Butylaminocarbonyl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and an N-butylamide group. This unique structure makes it a valuable reagent, primarily in palladium-catalyzed cross-coupling reactions. The boronic acid group is a key participant in the Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation.[1] The butylaminocarbonyl portion of the molecule can influence its solubility, stability, and interaction with other molecules, making it a strategic choice in the synthesis of complex organic molecules, especially in the realms of pharmaceutical and materials science.[2] The presence of the amide functionality also opens avenues for its use in creating compounds with specific biological activities.[1][3]
Physicochemical and Structural Properties
Understanding the fundamental properties of 4-(Butylaminocarbonyl)phenylboronic acid is crucial for its proper handling, storage, and application in chemical reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 252663-48-2 | [4] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [2][4] |
| Molecular Weight | 221.06 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 206-210 °C | [2] |
| Purity | Typically ≥97% | [5] |
| Storage | 2-8°C, under dry, sealed conditions | [2] |
Chemical Structure
The structure of 4-(Butylaminocarbonyl)phenylboronic acid is foundational to its reactivity.
Caption: Structure of 4-(Butylaminocarbonyl)phenylboronic acid.
Synthesis and Manufacturing
While several synthetic routes to arylboronic acids exist, a common and direct method for preparing 4-(Butylaminocarbonyl)phenylboronic acid involves the amidation of 4-carboxyphenylboronic acid. This approach is advantageous due to the commercial availability of the starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4-(Butylaminocarbonyl)phenylboronic acid.
Detailed Experimental Protocol (Representative)
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Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Cool the reaction mixture to 0°C in an ice bath. Add n-butylamine (1.1 equivalents) dropwise to the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-(Butylaminocarbonyl)phenylboronic acid.
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(Butylaminocarbonyl)phenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.[1]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine 4-(Butylaminocarbonyl)phenylboronic acid (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture to a temperature between 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Workup and Purification: After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify using standard laboratory techniques like column chromatography.
The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific aryl halide used.[6][7]
Analytical Characterization
To ensure the identity and purity of 4-(Butylaminocarbonyl)phenylboronic acid, a combination of analytical techniques is employed. While specific spectra for this compound are not widely published, the expected data can be inferred from its structure.
Table 2: Expected Analytical Data
| Technique | Expected Characteristic Signals |
| ¹H NMR | Aromatic protons (doublets, ~7.5-8.0 ppm), N-H proton of the amide (broad singlet), butyl chain protons (multiplets, ~0.9-3.4 ppm), B(OH)₂ protons (broad singlet, may be exchangeable). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), amide carbonyl carbon (~165-170 ppm), butyl chain carbons (~13-40 ppm). The carbon attached to boron can sometimes be difficult to observe.[8] |
| FT-IR | O-H stretch from boronic acid (~3200-3500 cm⁻¹, broad), N-H stretch from amide (~3300 cm⁻¹), C=O stretch from amide (~1640 cm⁻¹), aromatic C=C stretches (~1600, 1400 cm⁻¹), B-O stretch (~1350 cm⁻¹). |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight (221.06 g/mol ). |
Applications in Research and Drug Discovery
The unique structural features of 4-(Butylaminocarbonyl)phenylboronic acid make it a compound of interest in several areas of chemical research.
-
Medicinal Chemistry: Boronic acids are a class of compounds with a growing number of applications in medicine, most notably with the proteasome inhibitor bortezomib.[9][10] The N-substituted benzamide scaffold is also a common feature in many biologically active molecules.[1][3] Therefore, this reagent serves as a valuable starting material for the synthesis of novel drug candidates.
-
Functional Materials: The ability to form stable biaryl linkages through Suzuki-Miyaura coupling makes this compound suitable for the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where precise molecular architecture is required.[2]
-
Combinatorial Chemistry: The amide and boronic acid functionalities provide two distinct points for chemical modification, making it a useful building block in the creation of compound libraries for high-throughput screening.
Safety, Handling, and Storage
Proper safety precautions are essential when working with 4-(Butylaminocarbonyl)phenylboronic acid and other arylboronic acids.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place, as boronic acids can be hygroscopic.[12] Recommended storage is at 2-8°C.[2]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Arylboronic acids may be considered potentially genotoxic impurities, and appropriate measures should be taken to control their levels in active pharmaceutical ingredients (APIs).[11]
References
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MySkinRecipes. (n.d.). 4-(Butylaminocarbonyl)phenylboronic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10). [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]
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Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
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Chen, K. J., et al. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
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SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Retrieved from [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. [Link]
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Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. Retrieved from [Link]
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